![molecular formula C14H12N4O3S2 B5645704 N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide](/img/structure/B5645704.png)

N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

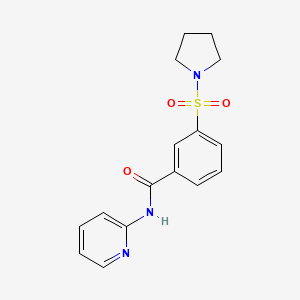

“N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” is an organic compound with the molecular formula C14H12N4O3S2 . It has an average mass of 348.400 Da and a monoisotopic mass of 348.035095 Da .

Molecular Structure Analysis

The molecular structure of “N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide” consists of a benzothiazol ring and an isonicotinamide group, connected by a sulfonyl bridge . The sulfonyl group (-S(=O)2) is bonded to a nitrogen atom of a ureylene group .科学的研究の応用

Material Synthesis

This compound is utilized in the synthesis of various materials due to its solubility and reactivity. It serves as a precursor in the formation of complex molecules used in material science, particularly in the development of polymers and coatings that require specific sulfamoyl and carboxamide functional groups .

Flow Cytometry

In the field of cytometry, this compound has potential applications in the multiplexing of assays for the measurement of early stages of apoptosis. It can be used in conjunction with other biologically functional fluorescent dyes to measure mitochondrial function and Reactive Oxygen Species (ROS) generation, thus identifying functionally different subsets within apoptotic populations .

Antidiabetic Research

Derivatives of this compound have been synthesized and evaluated for their in vivo antidiabetic activity. They have shown significant potential in lowering plasma glucose levels in non-insulin-dependent diabetes mellitus models. Moreover, they are being studied as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in the development of metabolic diseases .

High-Throughput Sequencing

The compound is relevant in the context of high-throughput sequencing technology and bioinformatics analysis. It may be involved in the identification and testing of m6A-modified circRNAs, which are crucial for understanding gene expression regulation and associated diseases .

Chemical Synthesis

In chemical synthesis, this compound is important for reactions at the benzylic position, which are crucial for creating complex molecules with pharmaceutical applications. It can act as a building block for the synthesis of various benzothiazole derivatives .

作用機序

Target of Action

The compound, also known as N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the bacteria, leading to its death

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Pharmacokinetics

The compound is a derivative of isonicotinamide , which is known to be soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis of the bacteria, leading to its death .

特性

IUPAC Name |

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-2-3-11-12(8-10)22-14(17-11)18-13(19)9-4-6-16-7-5-9/h2-8,15H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAZPVGCCBBQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5645633.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile](/img/structure/B5645661.png)

![[(3aS*,10aS*)-2-(2-amino-6-methylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5645666.png)

![9-(3-pyridazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645667.png)

![(4R)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-[(5-methyl-2-furyl)methyl]-L-prolinamide](/img/structure/B5645671.png)

![N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5645677.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5645685.png)

![7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5645717.png)

![8-(1H-indol-5-ylcarbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5645728.png)

![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)